Cas no 897612-10-1 (2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide)
2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide
- AKOS024625223
- CHEMBL1719598
- 2-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
- HMS3008F06
- 2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
- 2-fluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
- 897612-10-1
- MLS001235221
- F2068-0679
- SMR000808022
-
- Inchi: 1S/C19H22FN3O3S/c20-18-9-5-4-8-17(18)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24)
- InChI Key: ZBMFKMOZYLVOGM-UHFFFAOYSA-N
- SMILES: S(CCNC(C1C=CC=CC=1F)=O)(N1CCN(C2C=CC=CC=2)CC1)(=O)=O
Computed Properties
- Exact Mass: 391.13659091g/mol
- Monoisotopic Mass: 391.13659091g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 582
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 78.1Ų
2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2068-0679-2μmol |
2-fluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897612-10-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2068-0679-5μmol |
2-fluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897612-10-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2068-0679-10μmol |
2-fluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897612-10-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2068-0679-20μmol |
2-fluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897612-10-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2068-0679-1mg |
2-fluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897612-10-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2068-0679-2mg |
2-fluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897612-10-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2068-0679-3mg |
2-fluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897612-10-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2068-0679-4mg |
2-fluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897612-10-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2068-0679-5mg |
2-fluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897612-10-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2068-0679-10mg |
2-fluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897612-10-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide
Comprehensive Overview of 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide (CAS No. 897612-10-1)
2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide (CAS No. 897612-10-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique sulfonamide and benzamide functional groups, is often explored for its potential applications in drug discovery and medicinal chemistry. Its molecular structure, featuring a fluoro substituent and a phenylpiperazine moiety, makes it a subject of interest for researchers investigating central nervous system (CNS) targets and receptor modulation.
In recent years, the demand for highly selective and bioactive small molecules has surged, driven by advancements in precision medicine and personalized therapeutics. 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide aligns with this trend, as its structural features suggest potential interactions with G-protein-coupled receptors (GPCRs) and enzyme inhibitors. Researchers are particularly intrigued by its possible role in addressing neurodegenerative disorders and mood regulation, topics that dominate current biomedical literature and patient advocacy discussions.
The synthesis of 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide involves multi-step organic reactions, including sulfonylation and amide coupling, which are critical for achieving high purity and yield. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm its identity and assess its suitability for further studies. The compound's lipophilicity and blood-brain barrier (BBB) permeability are also key factors under investigation, as these properties are essential for CNS drug development.
From an SEO perspective, queries related to "phenylpiperazine derivatives", "fluorinated benzamides", and "sulfonamide-based therapeutics" are increasingly common, reflecting the growing interest in this chemical space. Additionally, questions about "CAS No. 897612-10-1 applications" and "2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide synthesis" highlight the need for detailed, accessible information. This article aims to address these queries while maintaining a highly technical yet reader-friendly tone.
Beyond its potential therapeutic applications, 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide is also studied for its structure-activity relationships (SAR). Understanding how modifications to its core structure affect biological activity is crucial for lead optimization in drug design. Recent publications have explored its analogs, shedding light on pharmacophore modeling and molecular docking strategies. These efforts are part of a broader push toward rational drug design, a hot topic in computational chemistry and AI-driven drug discovery.
In conclusion, 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide (CAS No. 897612-10-1) represents a compelling case study in modern medicinal chemistry. Its structural complexity and potential biological relevance make it a valuable candidate for further research, particularly in areas like neuropharmacology and targeted therapy. As the scientific community continues to explore its properties, this compound may well emerge as a cornerstone in the development of next-generation therapeutics.
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